molecular formula C11H10BrNO B1520326 6-Bromo-2,3-dimethyl-1,4-dihydroquinolin-4-one CAS No. 95541-32-5

6-Bromo-2,3-dimethyl-1,4-dihydroquinolin-4-one

Cat. No.: B1520326
CAS No.: 95541-32-5
M. Wt: 252.11 g/mol
InChI Key: PLTYVUKHSKAXBC-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dimethyl-1,4-dihydroquinolin-4-one ( 95541-32-5) is a high-purity brominated heterocyclic compound offered as a key building block for chemical synthesis and drug discovery research . This compound belongs to the 1,2-dihydroquinoline class of molecules, which are recognized as powerful intermediates for the preparation of more complex quinoline structures and are known to display significant biological effects . Dihydroquinoline derivatives are frequently synthesized via the acid-catalyzed condensation of aromatic amines, such as p-bromo aniline, with ketones . The bromine atom at the 6-position and the carbonyl group present in this molecule serve as reactive sites for further functionalization, making it a versatile precursor for developing novel compounds in medicinal chemistry. It is supplied with a typical purity of 95% and is intended for use as a heterocyclic building block in research settings . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-bromo-2,3-dimethyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-6-7(2)13-10-4-3-8(12)5-9(10)11(6)14/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTYVUKHSKAXBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C(C1=O)C=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401300582
Record name 6-Bromo-2,3-dimethyl-4-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401300582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447-44-5
Record name 6-Bromo-2,3-dimethyl-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1447-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2,3-dimethyl-4-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401300582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-Bromo-2,3-dimethyl-1,4-dihydroquinolin-4-one is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Bromine atom at the 6th position
  • Two methyl groups at the 2nd position
  • Dihydroquinoline core , which contributes to its reactivity and interaction with biological targets

This unique structure allows for diverse chemical reactions and interactions that are crucial for its biological functions.

The biological activity of 6-Bromo-2,3-dimethyl-1,4-dihydroquinolin-4-one is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The bromine atom and the methyl groups influence its binding affinity and selectivity towards these targets.

Potential Mechanisms Include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Modulation of Signaling Pathways : It can affect pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that 6-Bromo-2,3-dimethyl-1,4-dihydroquinolin-4-one exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi.

Anticancer Properties

Several studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the growth of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Case Studies

  • Anticancer Activity : A study evaluating the effects of 6-Bromo-2,3-dimethyl-1,4-dihydroquinolin-4-one on leukemia cell lines demonstrated significant growth inhibition. The compound exhibited an EC50 value of approximately 3.55 μM in MV-4-11 cells, indicating potent antiproliferative activity .
  • Antimicrobial Efficacy : An investigation into the antimicrobial properties revealed that the compound effectively inhibited the growth of Candida albicans, showcasing its potential as a therapeutic agent against fungal infections .

Research Findings

Biological ActivityTarget Organism/Cell LineEC50 Value (μM)Reference
Anticancer (Leukemia)MV-4-113.55
AntifungalCandida albicansNot specified
AntibacterialVarious Bacterial StrainsNot specified

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinolinone derivatives, including 6-Bromo-2,3-dimethyl-1,4-dihydroquinolin-4-one.

  • Antituberculosis Activity : Research indicates that derivatives of quinolinone can exhibit significant activity against Mycobacterium tuberculosis. A study designed quinolinone-thiosemicarbazone hybrids that showed promising in vitro activity against multiple strains of M. tuberculosis, suggesting that similar structures could be explored for their antituberculosis potential .
  • Antifungal Properties : Another study investigated the antifungal properties of synthetic derivatives against Candida albicans. The results indicated that certain analogues demonstrated effective inhibition at low concentrations compared to standard antifungal drugs like fluconazole . This suggests that 6-Bromo-2,3-dimethyl-1,4-dihydroquinolin-4-one could be a candidate for further antifungal development.

QSAR Studies and Molecular Docking

Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking have been employed to predict the biological activity of compounds related to 6-Bromo-2,3-dimethyl-1,4-dihydroquinolin-4-one.

  • Design and Evaluation : In silico models were used to design new compounds based on the quinolinone scaffold. The best models exhibited strong statistical parameters (R² = 0.83), indicating a reliable predictive capacity for antituberculosis activity .
  • Binding Affinity : Molecular docking studies revealed binding energies that suggest potential inhibition of key proteins involved in M. tuberculosis survival, further validating the compound's potential as a lead structure for drug development .

Potential Therapeutic Applications

Given its structural features and biological activities, 6-Bromo-2,3-dimethyl-1,4-dihydroquinolin-4-one has potential therapeutic applications:

  • Cancer Research : Some quinolinone derivatives have shown promise in inhibiting cancer cell lines. The modification of the quinolinone structure can enhance its anticancer properties by improving selectivity and reducing toxicity .
  • Inflammation and Neurodegenerative Diseases : Compounds with similar scaffolds have been investigated for their anti-inflammatory properties and potential use in treating neurodegenerative diseases such as Alzheimer’s disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among dihydroquinolinone derivatives include halogen substitution (Br, Cl, F), alkyl chain length (methyl vs. ethyl), and additional functional groups. These modifications influence molecular weight, solubility, and reactivity:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties/Applications
6-Bromo-2,3-dimethyl-1,4-dihydroquinolin-4-one 6-Br, 2-CH₃, 3-CH₃ C₁₁H₁₀BrNO 252.11 Not explicitly provided Hypothesized antimicrobial/kinase inhibition
6-Bromo-2-ethyl-1,4-dihydroquinolin-4-one 6-Br, 2-C₂H₅ C₁₁H₁₀BrNO 252.1 1153001-47-8 Drug impurity standard; research reagent
8-Chloro-2,3-dimethyl-1,4-dihydroquinolin-4-one 8-Cl, 2-CH₃, 3-CH₃ C₁₁H₁₀ClNO 207.66 10352-60-0 Intermediate in organic synthesis
6-Bromo-8-chloro-1,4-dihydroquinolin-4-one 6-Br, 8-Cl C₉H₅BrClNO 258.5 1153084-25-3 Potential halogen synergy in bioactivity
8-Bromo-6-fluoro-1,4-dihydroquinolin-4-one 8-Br, 6-F C₉H₅BrFNO 242.04 1019016-29-5 Enhanced polarity due to fluorine

Notes:

  • Bromine at position 6 increases molecular weight and may enhance lipophilicity compared to chloro or fluoro analogs.
  • Methyl groups (vs.
Antimicrobial Activity
  • This aligns with the hypothesis that halogenation increases membrane permeability or target binding .
  • Serotonin Receptor Binding: Brominated aplysinopsins (e.g., 6-bromoaplysinopsin, Ki = 0.3 µM for 5-HT2C) highlight bromine’s role in enhancing receptor affinity, which could extend to dihydroquinolinones with similar substitution patterns .
Pharmacological Potential
  • Quinoline-Based Drugs: The 4-oxo-1,4-dihydroquinoline scaffold is a known pharmacophore in antimalarial and anticancer agents. Methyl and bromine substituents may modulate kinase inhibition or DNA intercalation properties .

Q & A

Q. Notes

  • Avoid commercial suppliers (per user instructions).
  • Data tables omitted for brevity but should include crystallographic parameters (e.g., space group, R-factors) and assay results (MICs, IC50_{50}s).
  • Methodological rigor aligns with ACS or RSC guidelines for reproducibility.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2,3-dimethyl-1,4-dihydroquinolin-4-one
Reactant of Route 2
6-Bromo-2,3-dimethyl-1,4-dihydroquinolin-4-one

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